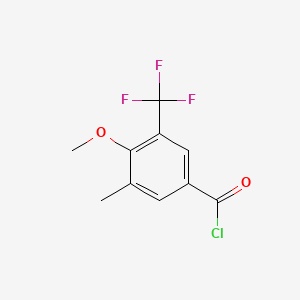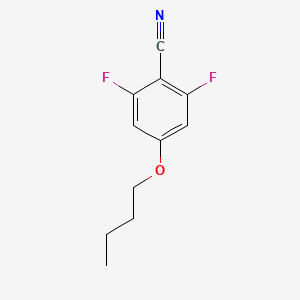
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile
描述
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a dimercapto-acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nucleophilic Substitution: Starting with 2,3-dichloro-5-trifluoromethylpyridine, a nucleophilic substitution reaction is performed using a suitable nucleophile to introduce the desired functional groups.
Decarboxylation: The intermediate product undergoes decarboxylation to form the acrylonitrile moiety.
Thiol Addition: The final step involves the addition of thiol groups to the acrylonitrile, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Key factors include:
Solvent Choice: Dimethylformamide (DMF) is often used as a solvent due to its ability to dissolve a wide range of reactants.
Catalysts: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.
Temperature and pH: Reaction temperatures are typically maintained at around 15°C, and pH levels are controlled to ensure optimal reaction conditions.
化学反应分析
Types of Reactions
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction.
Substitution Reagents: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with signaling pathways related to inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
3-Chloro-2-fluoro-5-trifluoromethylpyridine: Another halogenated pyridine derivative with similar properties.
Uniqueness
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, as well as the presence of a dimercapto-acrylonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
(2Z)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17)/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQRKMNLXCKCO-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C(\C#N)/C(=S)S)/NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)
![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)
![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)



